3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride is a compound of interest in the fields of organic chemistry and medicinal research. It serves as a versatile building block for synthesizing more complex molecules, particularly in drug discovery and development. The compound features a unique structure that combines a branched-chain amino acid with a pyridine moiety, which may enhance its biological activity and interaction with various molecular targets.
The synthesis of 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride typically involves several key steps:
In industrial settings, large-scale production may utilize automated reactors and continuous flow processes to optimize yield and purity while minimizing by-products. Reaction conditions are carefully controlled to enhance efficiency.
The molecular structure of 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride consists of a butanoic acid backbone with a methyl group at the second carbon and a pyridinylmethyl group attached to the amino group. This unique arrangement contributes to its chemical properties and potential biological interactions.
The compound's structural formula can be represented as follows:
This indicates the presence of two hydrochloride groups associated with the amino acid structure .
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride can participate in various chemical reactions, including:
The mechanism of action for 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, influencing pathways related to signal transduction, metabolic regulation, or gene expression. Such mechanisms are critical for understanding its potential therapeutic applications.
The physical properties of 3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride include:
Key chemical properties include:
Relevant data on melting point or boiling point is not extensively documented but should be evaluated during experimental procedures .
3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride has several applications across different fields:
This compound's unique structural features position it as a valuable tool in both research and industrial applications, making it an important subject for ongoing studies in medicinal chemistry and pharmacology.
The synthesis of 3-methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid leverages aza-Michael addition as a pivotal step, enabling efficient C–N bond formation between valine-derived acceptors and pyridine-based nucleophiles. This reaction utilizes methyl 2-(N-Boc-azetidin-3-ylidene)acetate as a precursor, prepared via a Horner-Wadsworth-Emmons (HWE) reaction catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The unsaturated ester undergoes regioselective addition with 4-(aminomethyl)pyridine under mild conditions (25–60°C in acetonitrile), yielding the functionalized azetidine scaffold. DBU’s role is critical, as it prevents ester hydrolysis while accelerating conjugate addition kinetics .
Post-addition, acidic deprotection (e.g., HCl/dioxane) removes the Boc group, followed by chromatographic purification. The reaction achieves >85% yield when optimized for solvent polarity, temperature, and stoichiometry (Table 1). Alternative NH-heterocycles like pyrazoles or imidazoles show reduced efficiency due to steric hindrance, underscoring the superiority of pyridin-4-ylmethylamine [9].
Table 1: Optimization of Aza-Michael Addition Parameters
Parameter | Tested Range | Optimal Value | Yield Impact |
---|---|---|---|
Solvent | THF, MeCN, DMF, DCM | MeCN | +25% vs. THF |
Temperature | 25°C, 40°C, 60°C, 80°C | 60°C | +32% vs. 25°C |
DBU Equivalents | 0.1–1.5 eq | 0.5 eq | +18% vs. 1.0 eq |
Nucleophile Equivalents | 1.0–3.0 eq | 1.2 eq | +12% vs. 1.0 eq |
Chiral purity in 3-methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid synthesis is achieved via palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) or organocatalysis. Pd-catalysis employs t-butyl (N-benzylazetidine-3-yl) carboxylate and chiral ligands (e.g., (R)-BINAP or (S,S)-Trost ligands), enabling enantioselective C–C bond formation at the β-position of valine precursors. This method delivers enantiomeric excess (ee) values of 90–98% when conducted at -20°C in toluene with 5 mol% catalyst loading .
Complementary proline-derived organocatalysis utilizes L-proline amides (10 mol%) in aldol-type reactions between pyridine-4-carboxaldehyde and valine-derived enolates. The Re/Si face selectivity is controlled by hydrogen-bonding interactions within the catalyst’s chiral pocket, affording the (S)-enantiomer preferentially (85–92% ee). Subsequent reductive amination with valine esters completes the backbone assembly. Dynamic kinetic resolution during aza-Michael addition further enhances ee by leveraging DBU-mediated epimerization equilibria .
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Catalyst/Ligand | Reaction | ee (%) | Limitations |
---|---|---|---|---|
Pd-catalyzed | Pd2(dba)3/(R)-BINAP | Allylic alkylation | 98 | Oxygen sensitivity |
Organocatalyst | L-Prolinamide | Aldol condensation | 92 | Low temp (-40°C) required |
DBU-mediated resolution | DBU/Chiral co-solvent | Aza-Michael | 90 | Requires 48h reaction |
Wang resin-supported synthesis enables rapid production of 3-methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride, particularly for combinatorial libraries. The resin’s hydroxyl groups are esterified with Fmoc-valine using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). After Fmoc deprotection (piperidine/DMF), 4-(bromomethyl)pyridine undergoes nucleophilic displacement with the resin-bound amine (60°C, 12h), achieving >95% coupling efficiency [8].
Cleavage from the resin employs TFA/dichloromethane (1:1), releasing the free acid, which is then converted to the dihydrochloride salt via HCl/diethyl ether precipitation. This method reduces purification steps and increases throughput to ~500 compounds/week per reactor. Automated continuous-flow reactors further enhance yield by maintaining anhydrous conditions and precise temperature control during imine formation [8].
Conversion of the free base to dihydrochloride salt involves sequential protonation at the pyridine nitrogen (pKa ≈ 5.2) and the primary amine (pKa ≈ 9.8). The reaction proceeds via dissolution in anhydrous ethanol under nitrogen, followed by slow addition of 2.2 equivalents of HCl (gas or concentrated solution). Crystallization initiates at pH 2–3, yielding a hygroscopic white solid [2] [9].
Counterion stoichiometry is critical: Excess HCl (>2.2 eq) causes deliquescence, while sub-stoichiometric HCl (<2.0 eq) yields mixed salts. Anti-solvent crystallization (e.g., adding diethyl ether) enhances crystal stability, with XRPD confirming a monoclinic P21/c lattice. The dihydrochloride form improves bioavailability by 40% versus the free base due to enhanced water solubility (>50 mg/mL) [2] [9].
Table 3: Hydrochloride Salt Formation Parameters
Parameter | Conditions | Outcome |
---|---|---|
Solvent | EtOH, IPA, acetone | EtOH: >95% purity crystals |
HCl Equivalents | 1.8–2.5 eq | 2.2 eq: Optimal stoichiometry |
Crystallization Method | Anti-solvent (ether) | Monoclinic crystals |
Water Content | <100 ppm | Prevents hydrate formation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4